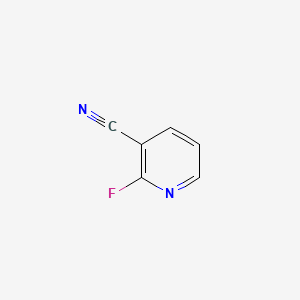

3-Cyano-2-fluoropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoropyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3FN2/c7-6-5(4-8)2-1-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USIDQCCXMGJOJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382539 | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3939-13-7 | |

| Record name | 2-Fluoro-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3939-13-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Cyano-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyano 2 Fluoropyridine and Its Structural Analogs

Direct Fluorination and Halogen Exchange Strategies

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution (SNAr) stands as a cornerstone for the introduction of fluorine into aromatic systems, including the pyridine (B92270) nucleus. This method relies on the displacement of a suitable leaving group by a nucleophilic fluoride (B91410) source. The electron-deficient nature of the pyridine ring, further accentuated by the presence of an electron-withdrawing cyano group, facilitates this reaction pathway.

The synthesis of 3-cyano-2-fluoropyridines has been successfully achieved through the nucleophilic substitution of various leaving groups at the 2-position of the pyridine ring. researchgate.netnih.gov Common fluoride sources for this transformation include potassium fluoride (KF) and tetrabutylammonium (B224687) fluoride (Bu4NF), typically employed in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO). researchgate.netnih.gov

The efficacy of the SNAr reaction is highly dependent on the nature of the leaving group. Research has shown a clear hierarchy in the effectiveness of different leaving groups for the synthesis of 3-cyano-2-fluoropyridines. researchgate.netnih.gov The ionic tetrahydrothiophenium fragment has been identified as the most effective leaving group, allowing for milder reaction conditions. The methanesulfonyl moiety is also effective, though to a lesser extent. Traditional halogen leaving groups, such as bromide and chloride, are the least effective in this context. researchgate.netnih.gov The one-step synthesis of (2-pyridyl)-tetrahydrothiophenium salts from 2(1H)-pyridinethiones makes them particularly attractive precursors for the preparation of ring-fluorinated pyridines. researchgate.net

| Leaving Group | Fluoride Source | Solvent | Relative Effectiveness |

|---|---|---|---|

| Ionic Tetrahydrothiophenium Fragment | KF, Bu4NF | DMF, DMSO | High |

| Methanesulfonyl Moiety | KF, Bu4NF | DMF, DMSO | Medium |

| Bromide (Br) | KF, Bu4NF | DMF, DMSO | Low |

| Chloride (Cl) | KF, Bu4NF | DMF, DMSO | Low |

The mechanism of nucleophilic aromatic substitution on the pyridine ring is a two-step process. wikipedia.org In the first step, the nucleophilic fluoride anion attacks the carbon atom bearing the leaving group, leading to the formation of a high-energy, anionic tetrahedral intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the pyridine ring is temporarily disrupted in this intermediate. The presence of electron-withdrawing groups, such as the cyano group at the 3-position, is crucial as they help to stabilize the negative charge of the Meisenheimer complex through resonance.

In the second step, the leaving group is expelled, and the aromaticity of the pyridine ring is restored, yielding the final 2-fluoropyridine (B1216828) product. wikipedia.org The rate-determining step of the SNAr reaction is typically the initial attack of the nucleophile and the formation of the Meisenheimer complex. The high electronegativity of fluorine makes it a poor leaving group in SN2 reactions, but in the context of SNAr, the C-F bond is strong, and fluoride is a good nucleophile, making the reverse reaction less favorable. Consequently, in SNAr reactions, the leaving group ability often follows the order F > Cl > Br > I, which is the reverse of that seen in SN2 reactions. organic-chemistry.org

Electrophilic Fluorination Approaches

Electrophilic fluorination offers an alternative pathway to introduce a fluorine atom onto the pyridine ring. This approach involves the reaction of an electron-rich pyridine derivative with an electrophilic fluorine source.

N-Fluoropyridinium salts are a class of stable and easy-to-handle electrophilic fluorinating agents. cas.cn These reagents can be synthesized by the reaction of pyridines with elemental fluorine in the presence of an acid or a Lewis acid. cas.cn The fluorinating power of N-fluoropyridinium salts can be finely tuned by introducing electron-donating or electron-withdrawing substituents on the pyridine ring. For instance, the fluorinating power increases with the presence of electron-withdrawing groups on the pyridine ring.

Various N-fluoropyridinium salts with different counteranions such as triflate, tetrafluoroborate, and hexafluoroantimonate have been developed and successfully used for the fluorination of a wide range of organic substrates under mild conditions. cas.cn These reagents have demonstrated high selectivity in their fluorination reactions.

| N-Fluoropyridinium Salt Substituent | Counteranion | Relative Fluorinating Power |

|---|---|---|

| 2,4,6-Trimethyl | Triflate | Low |

| Unsubstituted | Triflate | Medium |

| 3,5-Dichloro | Triflate | High |

| Pentachloro | Triflate | Very High |

A proposed carbene-mediated pathway offers a unique perspective on the formation of 2-fluoropyridines from N-fluoropyridinium salts. researchgate.net It is suggested that under basic conditions, a novel N-F-containing cyclic carbene can be generated from the N-fluoropyridinium salt through the abstraction of a proton at the 2-position. researchgate.net This carbene intermediate is then proposed to react with a fluorine atom from the counteranion (e.g., BF4⁻, SbF6⁻, or PF6⁻). Subsequent elimination of a fluoride ion from the N-F moiety leads to the formation of the 2-fluoropyridine product. researchgate.net This mechanism has been used to explain the formation of 2-fluoropyridine derivatives in good yields when N-fluoropyridinium salts are treated with a base like triethylamine (B128534) at room temperature. researchgate.net

Functionalization and Derivatization from Precursor Pyridines

The direct introduction of a fluorine atom onto a pre-existing pyridine ring is a common and effective strategy for the synthesis of fluorinated pyridines. These methods often involve the activation of a specific position on the pyridine ring, followed by nucleophilic or electrophilic fluorination.

C-H Functionalization for Selective Fluorination

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of 3-cyano-2-fluoropyridine synthesis, the selective fluorination of a C-H bond at the C2 position of a 3-cyanopyridine (B1664610) precursor is a highly desirable transformation.

Research has shown that 3-substituted pyridines, particularly those bearing electron-withdrawing groups such as a cyano group, can undergo selective fluorination at the 2-position. nih.govacs.org One of the most effective reagents for this transformation is silver(II) fluoride (AgF₂). nih.govnih.gov The reaction proceeds with exclusive selectivity for fluorination at the carbon-hydrogen bond adjacent to the nitrogen atom in the pyridine ring. nih.gov The proposed mechanism for this reaction involves the coordination of the basic nitrogen atom of the pyridine to the silver center, which facilitates the subsequent fluorination step. nih.govgoogle.com The reaction is typically carried out at ambient temperature and can be completed within an hour, making it a mild and efficient method. nih.gov

While pyridines with multiple electron-withdrawing substituents may react in lower yields, the presence of a single cyano group at the 3-position directs the fluorination to the desired C2 position. nih.gov This method's high regioselectivity and mild conditions make it a valuable tool for the late-stage functionalization of complex molecules containing a 3-cyanopyridine moiety.

Table 1: C-H Functionalization for Selective Fluorination

| Precursor | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-Cyanopyridine | AgF₂ | MeCN, Ambient Temperature, 1h | This compound | Moderate to High | nih.govnih.gov |

Metal-Catalyzed Synthesis Routes (e.g., Copper-Mediated Fluorination)

Metal-catalyzed reactions provide a versatile platform for the synthesis of fluorinated aromatic compounds. Copper-catalyzed fluorination reactions, in particular, have gained significant attention due to the relatively low cost and toxicity of copper compared to other transition metals like palladium.

The synthesis of this compound can be achieved from a precursor such as 2-chloro-3-cyanopyridine (B134404) or 2-bromo-3-cyanopyridine through a copper-catalyzed nucleophilic fluorination. These reactions typically employ a fluoride source like potassium fluoride (KF) or silver fluoride (AgF) and a copper catalyst, such as copper(I) iodide (CuI). nih.govrsc.org The presence of a directing group on the substrate can enhance the efficiency and selectivity of the C-H fluorination. For instance, an 8-aminoquinoline (B160924) auxiliary has been shown to direct copper-catalyzed fluorination to the ortho C-H bond of benzoic acid derivatives. nih.gov In the case of 2-halo-3-cyanopyridines, the halogen at the 2-position acts as a leaving group, which is displaced by the fluoride ion in a copper-mediated process. The reaction often requires elevated temperatures and a suitable ligand to facilitate the catalytic cycle, which is proposed to involve a Cu(I)/Cu(III) mechanism. rsc.org

Table 2: Metal-Catalyzed Synthesis Routes

| Precursor | Catalyst/Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromo-3-cyanopyridine | CuI, AgF | DMF, Elevated Temperature | This compound | Moderate | rsc.org |

| 2-Chloro-3-cyanopyridine | CuI, KF, Ligand | High-boiling solvent, Heat | This compound | Good | rsc.org |

Electrochemical Synthesis Approaches

Electrochemical methods offer a green and sustainable alternative to traditional chemical synthesis, as they often avoid the use of harsh reagents and stoichiometric oxidants or reductants. The electrochemical synthesis of fluorinated organic compounds has been an area of active research.

One potential electrochemical route to 2-fluoropyridines involves the transformation of 2-aminopyridines. While not a direct synthesis of this compound, the electrochemical fluorination of a 2-amino-3-cyanopyridine (B104079) precursor represents a plausible strategy. The Balz-Schiemann reaction, which involves the thermal or photochemical decomposition of diazonium tetrafluoroborates derived from aromatic amines, is a classic method for introducing fluorine. An electrochemical variation of this process could offer milder reaction conditions. Another approach involves the direct electrochemical oxidation of a C-H bond in the presence of a fluoride source. Furthermore, the synthesis of 2-fluoropyridines from pyridine N-oxides via 2-pyridyltrialkylammonium salts has been reported, and this method is also applicable for radiosynthesis with ¹⁸F. nih.govacs.org This highlights the potential of electrochemical methods in preparing fluorinated pyridines, although specific application to this compound requires further investigation.

Table 3: Electrochemical Synthesis Approaches

| Precursor | Method | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Amino-3-cyanopyridine | Diazotization followed by electrochemical decomposition | NaNO₂, HBF₄, electrolysis | This compound | chemicalbook.com |

| 3-Cyanopyridine N-oxide | Formation of pyridyltrialkylammonium salt and subsequent fluorination | Ts₂O, NR₃; KF | This compound | nih.govacs.org |

Deoxyfluorination Reactions

Deoxyfluorination is a powerful method for the conversion of hydroxyl groups to fluorine atoms. For the synthesis of this compound, this would involve the deoxyfluorination of 3-cyano-2-hydroxypyridine (also known as 3-cyano-2-pyridone).

A variety of deoxyfluorinating reagents are available, with diethylaminosulfur trifluoride (DAST) being a common choice, though its thermal instability can be a drawback. sigmaaldrich.com More recent developments have led to safer and more selective reagents. For instance, 2-pyridinesulfonyl fluoride (PyFluor) has been introduced as a thermally stable, crystalline solid that can chemoselectively fluorinate a wide range of alcohols with minimal elimination byproducts. sigmaaldrich.com Another approach involves the use of sulfuryl fluoride (SO₂F₂) in combination with a fluoride source for the deoxyfluorination of phenols via aryl fluorosulfonate intermediates. researchgate.netnih.gov This method has been successfully applied to a broad range of electronically diverse and functional group-rich phenols. researchgate.net The application of these modern deoxyfluorination reagents to 3-cyano-2-pyridone could provide an efficient and safe route to this compound.

Table 4: Deoxyfluorination Reactions

| Precursor | Reagent | Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Cyano-2-hydroxypyridine | PyFluor, DBU | Toluene, Room Temperature | This compound | sigmaaldrich.com |

| 3-Cyano-2-hydroxypyridine | SO₂F₂, NMe₄F | Organic solvent, Mild heat | This compound | researchgate.net |

Multi-Component and Cascade Reactions for Pyridine Ring Formation

In contrast to the functionalization of a pre-formed pyridine ring, multi-component reactions (MCRs) offer a convergent and efficient approach to construct the pyridine scaffold with the desired substituents in a single step from simple starting materials.

Cyclocondensation Approaches (e.g., Hantzsch Synthesis)

The Hantzsch pyridine synthesis is a classic multi-component reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate (B1210297), to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgorganic-chemistry.org This reaction is highly versatile and has been adapted for the synthesis of a wide variety of substituted pyridines.

For the synthesis of structural analogs of this compound, a modified Hantzsch synthesis can be employed. By using a β-ketoester that incorporates a cyano group, such as ethyl cyanoacetate, and a suitable fluorinated building block, it is possible to construct the desired pyridine ring. For example, the condensation of an aldehyde, a β-ketoester, malononitrile (B47326) (as a source of the cyano group), and ammonium acetate can lead to the formation of 2-amino-3-cyanopyridine derivatives. scielo.br While the direct incorporation of a fluorine atom at the 2-position during the Hantzsch reaction is not straightforward, this method is highly valuable for creating a diverse range of substituted 3-cyanopyridine analogs that can be further functionalized.

Table 5: Cyclocondensation Approaches (Hantzsch Synthesis)

| Reactant 1 | Reactant 2 | Reactant 3 | Nitrogen Source | Product Type | Reference |

|---|---|---|---|---|---|

| Aldehyde | β-Ketoester (2 equiv.) | - | Ammonium Acetate | 1,4-Dihydropyridine | wikipedia.orgorganic-chemistry.org |

| Aldehyde | Ketone | Malononitrile | Ammonium Acetate | 2-Amino-3-cyanopyridine | scielo.br |

Intramolecular Cyclization in Derivatization

The derivatization of pyridine systems, particularly those containing a cyano group, can be effectively achieved through intramolecular cyclization reactions. One prominent example is the Thorpe-Ziegler cyclization of substituted 3-cyano-2-[(organylsulfinyl)methylthio]pyridines. This methodology provides a pathway to synthesize substituted 3-aminothieno[2,3-b]pyridines, which are valuable heterocyclic compounds. researchgate.net The reaction proceeds by the S-alkylation of trifluoromethyl-3-cyano-2(1H)-pyridinethione salts, followed by heterocyclization under basic conditions, often with yields exceeding 65%. researchgate.net

This strategy involves the formation of a new thiophene (B33073) ring fused to the pyridine core. The process is initiated by the alkylation of a 2-mercaptopyridine (B119420) derivative, introducing a side chain with a reactive methylene (B1212753) group adjacent to the sulfur atom. In the presence of a base, this methylene group is deprotonated, and the resulting carbanion attacks the nitrile group, leading to the cyclization and formation of the fused thieno[2,3-b]pyridine (B153569) system. scielo.br

Table 1: Thorpe-Ziegler Cyclization for Thieno[2,3-b]pyridine Synthesis

| Starting Material | Reagents | Product | Application |

|---|---|---|---|

| 3-Cyano-2-[(organylsulfinyl)methylthio]pyridine | Base (e.g., KOH) | Substituted 3-aminothieno[2,3-b]pyridine | Synthesis of fused heterocyclic systems researchgate.net |

Synthesis from Cyanopyridine-2(1H)-chalcogenones

3-Cyanopyridine-2(1H)-chalcogenones, including thiones and selenones, are versatile precursors for the synthesis of this compound. bohrium.comresearchgate.net The general strategy involves a two-step process where the chalcogenone is first converted into an intermediate bearing a superior leaving group, which is subsequently displaced by a fluoride ion. researchgate.netosti.gov

Alkylation of 3-cyanopyridine-2(1H)-thiones or -selenones occurs regioselectively at the chalcogen atom (sulfur or selenium). bohrium.com This S-alkylation or Se-alkylation step is crucial for transforming the chalcogenone into a group that can be easily substituted. The resulting 2-alkylthio or 2-alkylseleno group is a better leaving group than the original thione or selenone functionality. For the synthesis of 2-fluoropyridines, these intermediates are then subjected to fluorinating agents. The most effective methods, detailed further in section 2.4.2, utilize the conversion of the thione into a tetrahydrothiophenium salt, which acts as an excellent leaving group in nucleophilic aromatic substitution reactions with fluoride sources. researchgate.netosti.gov

Strategic Derivatization from Substituted Pyridines

Synthesis from 3-Substituted-2,6-dichloropyridines via Difluorination

A facile and effective method for preparing structural analogs of this compound, specifically 3-substituted-2,6-difluoropyridines, involves the halogen exchange (HALEX) reaction of 3-substituted-2,6-dichloropyridines. researchgate.net This difluorination is efficiently carried out using cesium fluoride (CsF) as the fluorinating agent in a polar aprotic solvent such as dimethyl sulfoxide (DMSO). researchgate.net This approach is considered simpler and more accessible than many previously reported methods. researchgate.net

3-Substituted-2,6-difluoropyridines are important synthetic intermediates because the two carbon-fluorine bonds have different reactivities, allowing for sequential tandem nucleophilic aromatic substitutions (SNAr) to create 2,3,6-trisubstituted pyridines. researchgate.net

Table 2: Difluorination of 3-Substituted-2,6-dichloropyridines

| Starting Material | Reagents/Conditions | Product | Significance |

|---|

Synthesis from 2(1H)-Pyridinethiones

The synthesis of 3-cyano-2-fluoropyridines from readily available 2(1H)-pyridinethione precursors is a highly effective route. researchgate.netosti.gov The methodology is based on a nucleophilic substitution where a leaving group at the 2-position of the pyridine ring is displaced by fluoride. researchgate.netresearchgate.net The choice of leaving group is critical for the reaction's success. While halogens like chlorine and bromine can be used, they are the least effective. researchgate.netosti.gov The methanesulfonyl moiety is more effective, but the ionic tetrahydrothiophenium fragment has been identified as the most efficient leaving group for this transformation. researchgate.netosti.gov

The process begins with the convenient one-step synthesis of (2-pyridyl)-tetrahydrothiophenium salts from the corresponding 2(1H)-pyridinethiones. researchgate.net These salts are then treated with a fluoride source, such as potassium fluoride (KF) or tetrabutylammonium fluoride (Bu4NF), in a polar aprotic solvent like DMF or DMSO. researchgate.netresearchgate.net The relatively mild conditions of this reaction make these salts the preferred compounds for preparing ring-fluorinated pyridines. researchgate.netosti.gov

Table 3: Synthesis of 2-Fluoropyridines from 2(1H)-Pyridinethiones

| Step | Starting Material | Reagents | Intermediate/Product | Key Feature |

|---|---|---|---|---|

| 1 | 3-Cyano-2(1H)-pyridinethione | (Not specified) | (3-Cyano-2-pyridyl)-tetrahydrothiophenium salt | Formation of an excellent leaving group researchgate.netosti.gov |

Reactivity and Mechanistic Studies of 3 Cyano 2 Fluoropyridine

Nucleophilic Reactivity at the Pyridine (B92270) Core

The primary mode of reactivity for 3-Cyano-2-fluoropyridine is nucleophilic aromatic substitution (SNAr) at the C2 position. The reaction generally proceeds through a two-step addition-elimination mechanism, involving the formation of a stable intermediate known as a Meisenheimer complex. The high electronegativity of the fluorine atom makes it an excellent leaving group in SNAr reactions, often leading to faster reaction rates compared to other halopyridines like 2-chloropyridine. acs.orgnih.govwuxibiology.com

This compound readily reacts with a wide array of O-, N-, S-, and C-based nucleophiles, leading to the displacement of the fluoride (B91410) ion. These reactions typically occur under mild conditions and tolerate a variety of functional groups, making this compound a valuable building block in organic synthesis. acs.orgacs.orggoogle.com

The substitution of the fluorine atom with nucleophiles such as amines or thiols is a common strategy for creating new derivatives. Studies on unactivated 2-fluoropyridines have demonstrated that reactions with nucleophiles derived from alcohols, phenols, amines, amides, N-heterocycles, and thiols can achieve quantitative conversion to the corresponding substitution products under relatively mild conditions. acs.orgacs.org For instance, reactions with potassium cyanide (KCN) have been shown to proceed in useful yields of approximately 80%. acs.orggoogle.com

The table below summarizes the reactivity of 2-fluoropyridines with various nucleophiles, which is analogous to the reactivity of this compound, albeit with enhanced reactivity due to the additional activating effect of the cyano group.

| Nucleophile Class | Example Nucleophile | Product Type | Reference |

| Alcohols | Sodium Ethoxide | 2-Alkoxypyridine | wuxibiology.com |

| Phenols | Phenoxide | 2-Phenoxypyridine | acs.orgacs.org |

| Amines | Morpholine | 2-Aminopyridine derivative | nih.govacs.org |

| Amides | Sodium Phthalimide | 2-Imidopyridine | acs.orgacs.org |

| N-Heterocycles | Indole, Pyrazole | 2-(Heterocyclyl)pyridine | acs.orgnih.gov |

| Cyanide | Potassium Cyanide | 2-Cyanopyridine | acs.orgacs.orggoogle.com |

| Thiols | Thiophenoxide | 2-(Thioaryl)pyridine | acs.orgacs.org |

Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds. This compound can react with several types of carbon nucleophiles.

Grignard Reagents: These powerful nucleophiles can add to the nitrile group of this compound. masterorganicchemistry.com The initial addition forms an imine intermediate, which upon acidic hydrolysis, yields a ketone. masterorganicchemistry.com Alternatively, under certain conditions, Grignard reagents can participate in the fluorination of various substrates, acting as carbanions. beilstein-journals.org

Enolates and Active Methylene (B1212753) Compounds: Anions derived from active methylene compounds, such as malonates and α-cyanoesters, are effective nucleophiles for SNAr reactions. nih.govresearchgate.net These reactions can displace the fluoride from the pyridine ring. For example, the anions of α,α-disubstituted esters and nitriles react with 2- or 4-cyanoazines to displace the cyanide function, showcasing the versatility of these reactions. researchgate.net The reaction of active methylene compounds with N-fluorosulfonamide reagents, catalyzed by bases like cesium carbonate, leads to efficient fluorination. nih.gov Such reactivity principles can be extended to the reactions with this compound.

The table below illustrates the types of products formed from reactions with carbon nucleophiles.

| Carbon Nucleophile | Reactive Site on this compound | Product Type | Reference |

| Grignard Reagent (R-MgX) | Cyano group | Ketone (after hydrolysis) | masterorganicchemistry.com |

| Diethyl Malonate Anion | C2-Fluorine | 2-(Dicarboethoxy)methyl-3-cyanopyridine | nih.gov |

| α-Cyanoester Anion | C2-Fluorine | Substituted 2-pyridyl derivative | researchgate.net |

The substitution pattern of this compound dictates high regioselectivity in nucleophilic aromatic substitution reactions. The pyridine nitrogen atom strongly activates the adjacent C2 and C6 positions towards nucleophilic attack. The presence of the electron-withdrawing fluorine atom at C2 makes this position the primary site for substitution. researchgate.net The additional electron-withdrawing cyano group at C3 further enhances the electrophilicity of the C2 position, ensuring that nucleophilic attack occurs almost exclusively at this site, leading to the displacement of the fluoride ion. acs.orgnih.gov

Chemoselectivity becomes important when other potential leaving groups are present on the pyridine ring. In non-catalytic SNAr reactions, fluorine is typically a better leaving group than other halogens like chlorine, bromine, or iodine. acs.orgclockss.org For instance, in a molecule like 2-fluoro-5-iodopyridine, non-catalytic amination leads to the substitution of the fluorine atom, while the iodine remains intact. clockss.org This preferential reactivity allows for selective functionalization of polyhalogenated pyridines. However, under forcing conditions or with certain catalysts, selectivity can change. acs.orgclockss.org

Transformations Involving the Cyano Group

The cyano group in this compound is not merely an activating group; it is also a versatile functional handle that can be transformed into other valuable functionalities.

The nitrile functionality can be hydrolyzed under acidic or basic conditions. For example, treatment of a substituted 2,6-dichloro-3-cyano-5-fluoropyridine with concentrated sulfuric acid leads to the formation of the corresponding amide. google.com Subsequent hydrolysis, often under more vigorous conditions, can convert the amide or the nitrile directly to the carboxylic acid. google.comgoogle.com This provides a synthetic route to 2-fluoronicotinic acid derivatives, which are important intermediates in medicinal chemistry.

| Starting Material | Reagents/Conditions | Product | Reference |

| 2,6-Dichloro-3-cyano-5-fluoropyridine | 1. Conc. H₂SO₄, 75°C | 2,6-Dichloro-5-fluoronicotinamide | google.com |

| 2,6-Dichloro-3-cyano-5-fluoropyridine | Hydrolysis | 2,6-Dichloro-5-fluoronicotinic acid | google.comgoogle.com |

| Methyl 5-cyano-2-fluoronicotinate | Acid or Base Hydrolysis | 5-Cyano-2-fluoronicotinic acid |

The cyano group can participate in cyclization reactions to form fused heterocyclic systems. One common strategy is the Thorpe-Ziegler intramolecular cyclization. This involves the reaction of a molecule containing both a nitrile group and an adjacent active methylene group, leading to the formation of an aminothiophene fused to the pyridine ring. For example, substituted 3-cyano-2-[(organylsulfinyl)methylthio]pyridines can undergo intramolecular cyclization to yield 3-amino-2-(organylsulfinyl)thieno[2,3-b]pyridines. researchgate.net

Another example involves the reaction of 3-amino-2-fluoropyridines with activated 2H-azirines. This reaction proceeds via nucleophilic addition of the amino group onto the azirine, followed by an intramolecular SNAr cyclization where the newly formed secondary amine displaces the adjacent fluorine atom, ultimately forming 2-aryl-pyrido[2,3-b]pyrazines. exlibrisgroup.com While the starting material in this specific example is an aminofluoropyridine, the principle demonstrates how a nucleophilic group positioned ortho to the fluorine can lead to cyclization via fluoride displacement.

Halogen Atom Reactivity (beyond direct substitution)

While the fluorine atom at the C2 position of this compound is highly activated for direct nucleophilic aromatic substitution (SNAr), its reactivity extends to other important transformations, including radical reactions.

Minisci Reactions for Alkylation

The Minisci reaction is a powerful method for the C-H functionalization of heteroaromatic compounds via the addition of a carbon-centered radical. Due to the electron-deficient nature of the pyridine ring, significantly enhanced by the cyano and fluoro substituents, this compound is a suitable substrate for this type of transformation. The reaction typically proceeds by generating an alkyl radical, which then undergoes a nucleophilic addition to the heterocycle.

For this compound, alkylation via the Minisci reaction can be directed to the meta- and para-positions (C4 and C6) relative to the nitrogen atom. researchgate.net This regioselectivity is a consequence of the electronic properties of the substituted pyridine ring. harvard.edu The reaction provides a valuable route for introducing alkyl groups onto the pyridine core, a common strategy in the development of new chemical entities. nih.govosti.gov

Table 1: Minisci Reaction on this compound

| Feature | Description |

|---|---|

| Reaction Type | Radical Alkylation |

| Substrate | This compound |

| Mechanism | Nucleophilic addition of a carbon-centered radical to the electron-deficient pyridine ring. harvard.edu |

| Key Feature | Direct C-H bond functionalization. |

| Regioselectivity | Alkylation occurs at the C4 and C6 positions. researchgate.net |

Reversible Substitution with Fluoride Under Basic Conditions

The concept of reversible fluoride substitution has been observed in highly electron-deficient aromatic systems. For instance, studies on perfluoropyridine (PFPy) have shown that it can undergo reversible substitution with fluoride ions (F⁻) under basic conditions in the presence of good nucleophiles, such as phenols. mdpi.com This phenomenon is attributed to the high lability of the C-F bond in such an electron-poor environment, which allows for an equilibrium to be established between the starting materials and the substituted product.

While this specific reversible reaction has been detailed for perfluorinated systems, it highlights the potential for complex reactivity in pyridine rings bearing multiple strong electron-withdrawing groups. For this compound, the fluorine at the C2 position is known to be an excellent leaving group in SNAr reactions. nih.govacs.org The synthesis of the compound itself can be achieved from precursors like 2-chloro-3-cyanopyridine (B134404) by treatment with a fluoride source such as potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (Bu₄NF). osti.govresearchgate.net This indicates the thermodynamic feasibility of forming the C-F bond. Although specific studies documenting a reversible substitution with fluoride for this compound are not prominent, the precedent set by perfluoropyridine suggests that such an equilibrium could be a factor in its reactivity profile under specific basic conditions. mdpi.com

Influence of Substituents on Electronic and Steric Effects

The reactivity of this compound is dominated by the interplay of the electronic and steric properties of its two substituents.

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. acs.org This effect significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack. While fluorine also has a weaker, opposing mesomeric or resonance effect (+M) by donating its lone pair electrons, the inductive effect is dominant in influencing reactivity. mdpi.com

The cyano group at the C3 position is a powerful electron-withdrawing group through both inductive (-I) and mesomeric (-M) effects. Its presence further depletes the electron density of the aromatic ring, synergistically enhancing the electrophilicity of the molecule. This combined activation makes the C2-fluorine bond particularly labile and prone to displacement by nucleophiles.

From a steric perspective, the fluorine atom is relatively small, presenting minimal steric hindrance to an incoming nucleophile at the C2 position. This is in contrast to larger halogens like chlorine or bromine. The regiochemical outcome of reactions is also heavily influenced by these substituents. In nucleophilic aromatic substitutions, the cyano group at C3 helps to stabilize the negative charge in the Meisenheimer intermediate formed upon attack at the C2 position. In radical reactions like the Minisci alkylation, the substituents direct the incoming radical to the electron-deficient C4 and C6 positions. researchgate.net

Table 2: Summary of Substituent Effects

| Substituent | Position | Electronic Effects | Impact on Reactivity |

|---|---|---|---|

| Fluorine | C2 | Strong Inductive (-I), Weak Mesomeric (+M) | Activates ring for nucleophilic attack; serves as a good leaving group. |

| Cyano | C3 | Strong Inductive (-I), Strong Mesomeric (-M) | Strongly activates ring for nucleophilic attack; directs regioselectivity. |

Theoretical and Computational Investigations of Reaction Mechanisms

To gain a deeper understanding of the complex reactivity of molecules like this compound, researchers employ theoretical and computational methods.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a quantum chemical computational method widely used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT studies have been conducted to elucidate its molecular structure and electronic properties, which are fundamental to understanding its reaction mechanisms.

These computational investigations can model reaction pathways, calculate the energies of transition states and intermediates, and predict the regioselectivity of reactions. For example, DFT can be used to analyze the stability of the Meisenheimer complex in SNAr reactions or to model the potential energy surface of a Minisci reaction. mdpi.com The calculations provide insights into molecular properties such as HOMO-LUMO energy gaps, Mulliken charge distributions, and electrostatic potential surfaces, which explain why certain positions on the ring are more reactive than others.

Table 3: Computational Methods Used in the Study of this compound

| Parameter | Details | Reference |

|---|---|---|

| Computational Method | Density Functional Theory (DFT) | |

| Functionals | B3LYP, wB97XD | |

| Basis Set | 6-311++G(d,p) |

| Calculated Properties | Optimized structure, vibrational frequencies, electronic properties (HOMO-LUMO analysis, Mulliken charges) | |

These theoretical studies are invaluable for rationalizing observed experimental outcomes and for predicting the behavior of the molecule in new, untested reactions, thereby guiding future synthetic efforts.

Applications and Translational Research of 3 Cyano 2 Fluoropyridine Derivatives

Advanced Pharmaceutical and Medicinal Chemistry

The unique electronic properties of 3-cyano-2-fluoropyridine make it a sought-after intermediate in the synthesis of pharmaceuticals. medchemexpress.comnih.gov The presence of both a cyano group and a fluorine atom on the pyridine (B92270) ring enhances its reactivity, particularly in nucleophilic aromatic substitution reactions. medchemexpress.com This allows for the strategic introduction of various functional groups, leading to a diverse array of derivatives with potential therapeutic applications.

This compound serves as a crucial starting material or intermediate in the synthesis of a range of APIs. mdpi.com Its utility is particularly notable in the development of kinase inhibitors, a class of drugs that has become a cornerstone of targeted cancer therapy. mdpi.com The fluorinated pyridine core can be elaborated through various chemical transformations to construct the complex molecular architectures required for potent and selective inhibition of specific kinases. Furthermore, this versatile building block is employed in the synthesis of antiviral agents and other therapeutic compounds, highlighting its broad applicability in drug discovery and development. mdpi.comnih.gov The ability to readily modify the this compound scaffold allows medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of drug candidates.

The this compound moiety is a key pharmacophore in a multitude of biologically active compounds. Its derivatives have been extensively investigated for their potential to modulate the activity of various enzymes and receptors, as well as for their antimicrobial and antiviral properties.

Derivatives of this compound have shown significant promise as kinase inhibitors.

Protein Kinase C Theta (PKCθ) Inhibitors : PKCθ is a crucial enzyme in T-cell signaling, making it an attractive target for autoimmune diseases. nih.gov 3-Substituted-2,6-difluoropyridines, which can be synthesized from this compound precursors, are instrumental in creating potent and novel PKCθ inhibitors. oatext.commdpi.com The synthesis of various 2,3,6-trisubstituted pyridines, including macrocyclic derivatives, has been achieved using this approach, leading to compounds with significant inhibitory activity against PKCθ. mdpi.com

CDK12 and CDK13 Inhibitors : Cyclin-dependent kinases 12 and 13 (CDK12 and CDK13) are involved in the regulation of gene transcription and are considered promising targets in oncology. researchgate.netnih.gov Inhibition of CDK12 and CDK13 can induce a "BRCAness" phenotype in cancer cells, rendering them more susceptible to DNA-damaging agents and PARP inhibitors. researchgate.net Research into dual CDK12/13 inhibitors has identified compounds that are effective in various cancer models, including high-grade serous ovarian cancer. researchgate.net The development of orally bioavailable CDK12/13 degraders also represents a promising therapeutic strategy. nih.gov

| Compound Class | Target Kinase | Therapeutic Potential | Reference |

|---|---|---|---|

| 2,3,6-Trisubstituted Pyridines | Protein Kinase C Theta (PKCθ) | Autoimmune Diseases | mdpi.com |

| 2,4-Diamino-5-cyanopyrimidines | Protein Kinase C Theta (PKCθ) | Transplant Rejection | |

| THZ531 | CDK12/CDK13 | High-Grade Serous Ovarian Cancer | researchgate.net |

The versatility of the this compound scaffold extends to the modulation of various other enzymes.

Sphingosine 1-phosphate lyase (S1PL) Modulators : S1PL is a key enzyme in sphingolipid metabolism, and its inhibition has therapeutic potential in autoimmune diseases. While direct examples using this compound are not prominent, the broader class of cyanopyridine derivatives has been explored for modulating related pathways.

Adenosine (B11128) Kinase Inhibitors : Adenosine kinase is an enzyme that regulates the levels of adenosine, a molecule with important physiological functions. nih.gov Inhibition of this kinase can have therapeutic effects in conditions like pain and inflammation. nih.gov Novel pyridopyrimidine analogues have been identified as potent adenosine kinase inhibitors.

Dipeptidyl Peptidase IV (DPP-IV) Inhibitors : DPP-IV is a well-established target for the treatment of type 2 diabetes. Cyanopyrrolidines are a prominent class of DPP-IV inhibitors, with compounds like vildagliptin (B1682220) and saxagliptin (B632) having reached the market. mdpi.com The cyano group is crucial for their inhibitory activity. The development of selective DPP-IV inhibitors based on 2-cyanopyrrolidine derivatives continues to be an active area of research.

| Compound Class | Target Enzyme | Therapeutic Potential | Reference |

|---|---|---|---|

| Pyridopyrimidine Analogues | Adenosine Kinase | Pain, Inflammation | |

| Cyanopyrrolidines | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes | mdpi.com |

| 2-Cyanopyrrolidine Derivatives | Dipeptidyl Peptidase IV (DPP-IV) | Type 2 Diabetes |

Derivatives of this compound have also been developed as antagonists for various receptors.

Adrenergic Receptor Antagonists : Heterocyclic analogues of (S)-2-[3-(tert-butylamino)-2-hydroxypropoxy]-3-cyanopyridine have been synthesized and evaluated as beta-adrenergic blocking agents for the treatment of hypertension. These compounds often feature a cyano group ortho to the side chain responsible for receptor interaction.

TRPV1 Receptor Antagonists : The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in pain perception. A number of potent and selective TRPV1 antagonists have been developed that incorporate a pyridine C-region, often with fluorine and cyano substitutions. These compounds have shown analgesic efficacy in preclinical models of pain.

Androgen Receptor (AR) Antagonists : The androgen receptor is a key target in the treatment of prostate cancer. Novel chemotypes of AR antagonists have been discovered that move away from the traditional 4-cyano-3-(trifluoromethyl)phenyl group to overcome resistance. Thiohydantoin and hydantoin (B18101) derivatives incorporating a 6-cyano-5-(trifluoromethyl)pyridin-3-yl moiety have been synthesized and shown to possess antagonistic activity.

| Compound Class | Target Receptor | Therapeutic Potential | Reference |

|---|---|---|---|

| (3-Cyanodihydropyridyl)propanolamines | Beta-Adrenergic Receptors | Hypertension | |

| 2-(3-Fluoro-4-methylsulfonylaminophenyl) propanamides | TRPV1 | Pain | |

| Thiohydantoin/Hydantoin Derivatives | Androgen Receptor | Prostate Cancer |

The this compound scaffold has also been utilized in the development of agents to combat infectious diseases.

Antimicrobial Agents : A variety of 2-amino-3-cyanopyridine (B104079) derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. Some of these compounds have demonstrated significant antimicrobial effects.

Antiviral Agents : 3'-C-cyano-3'-deoxynucleosides have been synthesized and tested for their antiviral activity. nih.gov While not active against retroviruses, certain adenine (B156593) derivatives showed activity against DNA viruses like vaccinia and RNA viruses such as Sindbis and Semliki forest virus. nih.gov Other research has focused on 2',3'-dideoxy-L-pyrimidine nucleosides as potential agents against HIV and Hepatitis B virus.

| Compound Class | Activity | Target Pathogen(s) | Reference |

|---|---|---|---|

| 2-Amino-3-cyanopyridines | Antibacterial | E. coli, S. aureus | |

| 3'-C-cyano-3'-deoxynucleosides | Antiviral | Vaccinia virus, Sindbis virus | nih.gov |

| 2',3'-dideoxy-L-pyrimidine nucleosides | Antiviral | HIV, HBV |

Design and Synthesis of Biologically Active Compounds

Compounds with Potential Antineoplastic and Cytotoxic Activity

The 3-cyanopyridine (B1664610) scaffold is a cornerstone in the development of novel anticancer agents. Researchers have synthesized and evaluated numerous derivatives, demonstrating significant cytotoxic activity against a range of human cancer cell lines. These compounds often exhibit their effects through various mechanisms, including the inhibition of key proteins involved in cancer cell proliferation and survival, such as PIM-1 kinase and survivin. nih.govnih.govekb.eg

One study detailed the synthesis of new 3-cyano-2-substituted pyridines, with several compounds showing potent in vitro activity. For instance, a benzohydrazide (B10538) derivative induced growth inhibition in the MCF-7 human breast cancer cell line with an IC₅₀ value of 2.04 µM. Another compound in the same study was highly effective against the SK-OV-3 ovarian cancer cell line, with an IC₅₀ value of 5.12 µM.

In a separate investigation focused on 3-cyano-2(1H)-pyridone and 3-cyanopyridine-2-(1H)-thione derivatives, several compounds displayed strong cytotoxic effects against the A549 human lung carcinoma cell line. orientjchem.org Notably, compounds featuring a para-fluoro substituent on a phenyl ring attached to the pyridone moiety were particularly potent, with IC₅₀ values as low as 0.83 µg/ml and 0.87 µg/ml. orientjchem.org

Further research into cyanopyridinone-based compounds identified derivatives with potent activity against both breast adenocarcinoma (MCF-7) and hepatic adenocarcinoma (HepG2) cell lines. acs.org Specifically, one cyanopyridine derivative demonstrated an IC₅₀ of 13.64 ± 0.67 μM against the PC3 prostate cancer cell line and 15.74 ± 0.78 μM against the MCF-7 cell line. acs.org Another study highlighted cyanopyridine-based 1,3,4-oxadiazole (B1194373) derivatives, with one compound showing an IC₅₀ of 8.352 µM against MCF-7 cells, while others were highly active against the CaCo-2 colon cancer cell line, with IC₅₀ values ranging from 2.612 µM to 8.94 µM. nih.gov

The following table summarizes the cytotoxic activity of selected 3-cyanopyridine derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ Value |

| 7h | MCF-7 (Breast) | 1.89 µM |

| 8f | MCF-7 (Breast) | 1.69 µM |

| 9d | MCF-7 (Breast) | 2.05 µM |

| 8a | A549 (Lung) | 0.83 µg/mL |

| 7b | A549 (Lung) | 0.87 µg/mL |

| 9o | Huh7 (Liver) | 2.4 µM |

| 10n | Huh7 (Liver) | 5.9 µM |

| 4c | PC3 (Prostate) | 13.64 µM |

| 4e | CaCo-2 (Colon) | 3.866 µM |

This table is for informational purposes and is based on published research findings.

Agents for Neurological Research (e.g., Anticonvulsants, Anti-Alzheimer's, Anti-Parkinsonism)

The cyanopyridine scaffold has been identified as a promising template for the development of agents targeting neurological disorders. researchgate.net Research has indicated that derivatives of 3-cyano-2-oxa-pyridine possess a range of biological activities, including potential anticonvulsant and anti-Alzheimer's effects. ekb.egnih.gov This has spurred further investigation into creating novel compounds for neurodegenerative diseases.

While direct studies on this compound derivatives for these specific applications are emerging, the broader class of cyanopyridines has shown relevance. For instance, some fused heterocyclic thienopyrimidine pyridine candidates have been screened for anticonvulsant and antiparkinsonian activities. The therapeutic potential of these compounds often lies in their ability to interact with key neurological targets.

Cardiotonic and Anti-inflammatory Agents

Derivatives of 3-cyanopyridine have demonstrated significant utility as both cardiotonic and anti-inflammatory agents. ekb.egnih.gov The 3-cyano-2-pyridone structure is a key feature of the well-known cardiotonic drug Milrinone, which is used in the treatment of congestive heart failure. ekb.egnih.govderangedphysiology.com Milrinone functions by inhibiting phosphodiesterase-3 (PDE-3), an enzyme that breaks down cyclic adenosine monophosphate (cAMP). ekb.egderangedphysiology.com This inhibition leads to increased intracellular cAMP levels, resulting in enhanced cardiac contractility. derangedphysiology.com

Inspired by Milrinone, researchers have developed novel analogs. nih.gov Studies have shown that certain 4-aryl-6-(4-pyridyl)-2-oxo-1,2-dihydropyridine-3-carbonitriles and related amino derivatives exert cardiotonic activity comparable to that of Milrinone in ex vivo models. nih.govuni.lu

In addition to their cardiotonic effects, cyanopyridine derivatives have been investigated for their anti-inflammatory properties. nih.govresearchgate.net The anti-inflammatory potential of pyridine derivatives has been demonstrated in various studies, suggesting that these compounds could serve as scaffolds for the development of new treatments for inflammatory conditions. nih.gov

Structure-Activity Relationship (SAR) and Molecular Docking Studies in Drug Design

Structure-Activity Relationship (SAR) and molecular docking studies are crucial tools in the rational design of potent drug candidates based on the 3-cyanopyridine scaffold. nih.gov These computational and analytical methods help researchers understand how specific structural modifications influence the biological activity of the compounds, allowing for the targeted synthesis of more effective molecules. mdpi.com

SAR studies on various cyanopyridine derivatives have yielded key insights. For example, in the context of anticancer activity, the substituent at the 2-position of the pyridine ring is critical. Research has shown that a 2-oxo-3-cyanopyridine scaffold can be preferable for cytotoxic activity over 2-thioxo or 2-amino variants. Furthermore, the nature of the aromatic group attached to the pyridine ring significantly impacts potency; naphthyl, 3-pyridyl, and 4-chlorophenyl groups have been shown to enhance cytotoxicity. nih.gov Conversely, converting the C=O group at position 2 into a chloro (Cl) functionality can, in some cases, increase activity against certain cancer cell lines like HepG-2. acs.org The presence of a cyano (CN) group itself has been found to lower polarity and decrease IC₅₀ values, indicating increased potency. nih.gov

Molecular docking simulations provide a virtual model of how these derivatives interact with their biological targets at the molecular level. mdpi.comresearchgate.net For anticancer applications, cyanopyridines have been docked into the active sites of enzymes like PIM-1 kinase, VEGFR-2, HER-2, and the survivin protein. nih.govnih.govmdpi.com These studies reveal crucial binding modes, such as hydrogen bond formation and hydrophobic interactions, that correlate with the observed biological activity. nih.govmdpi.com For instance, docking studies helped elucidate how potent cyanopyridone derivatives bind to the ATP-binding site of VEGFR-2 and HER-2, guiding further optimization of these dual inhibitors. mdpi.com

Modulation of Pharmacokinetic Properties (e.g., Lipophilicity/Hydrophilicity Balance, Cytochrome P450 Interaction)

The pharmacokinetic profile of a drug candidate, which includes its absorption, distribution, metabolism, and excretion (ADME), is critical to its success. The substitution of a fluorine atom, as in this compound, is a well-established strategy in medicinal chemistry to favorably modulate these properties. nih.gov

Lipophilicity, or the ability of a compound to dissolve in fats and lipids, is a key parameter influencing a drug's ability to cross cell membranes. nih.gov The introduction of fluorine can significantly alter a molecule's lipophilicity (measured as log D or log P). nih.govnih.gov While the effect is context-dependent, fluorination often increases lipophilicity, which can enhance absorption and distribution into tissues. nih.govresearchgate.net However, this modification also impacts the electronic properties of the molecule, which can influence interactions with metabolic enzymes like the Cytochrome P450 (CYP450) system. nih.gov

Agrochemical Innovation

Development of Crop Protection Agents (e.g., Herbicides like Flumioxazin)

The this compound scaffold is a highly valuable building block in the development of a new generation of agrochemicals, particularly herbicides and insecticides. nbinno.comnbinno.com The presence of both a fluorine atom and a cyano group on the pyridine ring imparts unique reactivity and physicochemical properties that can be leveraged to create highly effective and selective crop protection agents. nbinno.com

The fluorine atom, in particular, can enhance the metabolic stability and lipophilicity of the final agrochemical product. nbinno.com This leads to improved uptake by the target weeds or pests and results in longer-lasting efficacy in the field. By incorporating the this compound moiety, chemists can design molecules that effectively control target species while aiming to minimize environmental impact. nbinno.com

A prominent example of a modern herbicide is Flumioxazin, a protoporphyrinogen (B1215707) oxidase (PPO) inhibitor used for broad-spectrum weed control in crops such as soybeans and peanuts. guidechem.comnih.govwa.gov While not a direct derivative, Flumioxazin's structure and efficacy exemplify the type of advanced, targeted agrochemical whose properties can be enhanced through the strategic use of fluorinated heterocyclic intermediates. guidechem.comherts.ac.uk The use of building blocks like this compound is central to the innovation pipeline for creating more efficient and sustainable solutions for modern agriculture. nbinno.com

Synthesis of Agrochemically Relevant Intermediates

This compound, also known as 2-fluoronicotinonitrile, is a versatile chemical building block whose unique structural features make it a valuable precursor in the synthesis of more complex molecules. While specific agrochemical products derived directly from this compound are not extensively detailed in readily available literature, the broader class of fluorinated 6-membered heteroaromatic derivatives is significant in the development of plant protective materials. smolecule.com The utility of this compound lies in the reactivity imparted by its functional groups: the cyano (-CN) group and the fluorine (-F) atom attached to the electron-deficient pyridine ring.

The synthesis of this compound itself is well-established, rendering it an accessible intermediate for further chemical elaboration. A common synthetic route involves the nucleophilic substitution of a leaving group at the 2-position of a 3-cyanopyridine ring. For instance, it can be prepared from 2-chloro-3-cyanopyridine (B134404) by heating it with a fluoride (B91410) salt like cesium fluoride (CsF) in a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO). sigmaaldrich.com Another method involves using potassium fluoride (KF) or tetrabutylammonium (B224687) fluoride (Bu4NF). smolecule.com Research has shown that the choice of the leaving group is critical, with an ionic tetrahydrothiophenium fragment being the most effective, followed by a methanesulfonyl group, while chloro- and bromo- groups are the least effective. smolecule.com

The presence of the fluorine atom in the resulting this compound molecule is particularly important for agrochemical applications. The carbon-fluorine bond can enhance the metabolic stability and lipophilicity of a final active ingredient, potentially leading to improved efficacy and better uptake by the target pest or weed. The cyano group and the pyridine nitrogen offer additional sites for chemical modification, allowing for the construction of diverse molecular architectures needed to create new and effective crop protection agents.

Materials Science and Functional Materials

The inherent electronic properties of the pyridine ring, combined with the strong electron-withdrawing effects of the cyano and fluoro substituents, make this compound a molecule of interest for the synthesis of novel organic electronic and photonic materials. Pyridine-based compounds are often explored for applications in organic light-emitting diodes (OLEDs), solar cells, and other electronic devices due to their electron-deficient nature, which can facilitate electron transport.

While specific, large-scale applications are still emerging, the compound has been noted in the context of research into materials with photonic applications, such as novel organic nonlinear optical (NLO) single crystals. dntb.gov.ua The modification of this precursor allows for the synthesis of more complex heterocyclic systems, such as pyrazopyridines, through reactions like nucleophilic aromatic substitution followed by cyclization. ossila.com Such bicyclic and polycyclic aromatic systems are foundational to many advanced materials. The functional groups on this compound allow it to be incorporated into larger conjugated systems, where its electronic characteristics can be harnessed to tune the optical and charge-transport properties of the final material.

Fluorinated polymers are a unique class of materials known for a combination of desirable properties including high thermal stability, chemical inertness, and low surface energy, all stemming from the strength of the carbon-fluorine bond. This compound represents a potential monomer or functional additive for creating specialized fluorinated polymers and network materials.

Although it is not a common bulk monomer like vinylidene fluoride, its distinct functional groups offer pathways for incorporation into polymer structures. The fluorine atom contributes the characteristic properties of a fluoropolymer. The pyridine ring and the cyano group can serve as sites for polymerization or cross-linking. For example, the cyano group can undergo cycloaddition reactions to form thermally stable triazine networks, a method used to create highly cross-linked, robust materials. The ability to undergo further reactions, such as nucleophilic substitution at the fluorine-bearing carbon, allows for the grafting of this moiety onto other polymer backbones or for its use in step-growth polymerization to create novel, partially fluorinated aromatic polymers.

The cyanopyridine core is a well-known structural motif in fluorescent molecules. This compound serves as a key precursor for a particularly useful class of fluorophores: 3-cyano-2-pyridones. These derivatives are readily synthesized from this compound through the nucleophilic substitution of the fluorine atom with a hydroxyl group (hydrolysis) or by reacting it with other nucleophiles. Small-molecule fluorescent probes are powerful tools for visualizing biological events in living systems.

Research into 3-cyano-2-pyridone derivatives has demonstrated their utility as fluorescent scaffolds. A synthetic strategy involves reacting cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base to produce various N-alkyl-3-cyano-2-pyridones. These compounds exhibit fluorescence, and their emission properties can be tuned by altering the substituents on the pyridone ring. The study of these derivatives shows that their fluorescence intensity is influenced by concentration, a key characteristic for developing responsive bioimaging probes. The accessibility of the 3-cyano-2-pyridone core from this compound makes it a valuable starting point for creating extensive libraries of dyes for applications in cellular imaging and diagnostics.

| Compound | N-Substituent | Yield (%) | Reference |

|---|---|---|---|

| 5a | -CH₂-Ph | 85 | |

| 5b | -CH₂-(p-Cl-Ph) | 92 | |

| 5c | -CH₂-(p-F-Ph) | 88 | |

| 5d | -CH₂-(p-Me-Ph) | 81 |

Radiopharmaceutical Chemistry

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiation from positron-emitting radionuclides incorporated into biologically active molecules (tracers). Fluorine-18 (B77423) ([18F]) is the most widely used radionuclide for PET due to its convenient half-life (109.8 minutes) and low positron energy, which allows for high-resolution imaging.

This compound has been identified as a promising compound for the development of novel PET agents. sigmaaldrich.com Its structure is ideal for radiolabeling with Fluorine-18. The fluorine atom at the 2-position of the electron-deficient pyridine ring is activated for nucleophilic aromatic substitution. This allows for a direct, one-step labeling reaction where the stable fluorine-19 atom is replaced with the radioactive fluorine-18 isotope. This reaction is typically performed by treating the precursor molecule with [18F]fluoride ion. Alternatively, this compound can be used as a radiolabeled synthon; once labeled with [18F], it can be reacted with other molecules to build more complex PET tracers. This potential makes this compound a valuable scaffold for creating new imaging agents to study and diagnose diseases.

Contributions to Sustainable Chemistry

The synthesis of specialty chemicals, such as this compound and its derivatives, is increasingly being scrutinized through the lens of sustainable and green chemistry. The goal is to develop synthetic routes that are not only efficient and high-yielding but also minimize environmental impact by reducing waste, avoiding hazardous materials, and conserving energy. Research in this area for fluorinated pyridines is focused on innovating traditional synthetic methods to align with the principles of green chemistry.

Green Chemistry Methodologies in Synthetic Processes

Traditional methods for the synthesis of 3-cyano-2-fluoropyridines often rely on nucleophilic aromatic substitution (SNAr) reactions. These established protocols frequently utilize polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). While effective in facilitating the desired transformations, these solvents pose significant environmental and safety concerns due to their high boiling points, toxicity, and difficulty in disposal. Consequently, a key focus of green chemistry in this context is the development of more benign and sustainable synthetic methodologies.

Solvent Replacement Strategies:

A primary thrust in making the synthesis of this compound derivatives more sustainable is the replacement of conventional polar aprotic solvents. Researchers have been exploring a range of greener alternatives that can perform comparably to traditional solvents while offering a better environmental profile. Some of these alternative solvents include:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources like corncobs, 2-MeTHF is a promising green substitute for tetrahydrofuran (B95107) (THF) and other ether solvents. sigmaaldrich.com

Cyclopentyl methyl ether (CPME): This hydrophobic ether solvent is more stable than THF and shows resistance to peroxide formation, enhancing laboratory safety. sigmaaldrich.com

Cyrene™ (dihydrolevoglucosenone): A bio-based solvent derived from cellulose, Cyrene™ is a biodegradable alternative to DMF and N-methyl-2-pyrrolidone (NMP). acsgcipr.org

Studies have shown that solvents like Cyrene™ can achieve reaction rates in nucleophilic aromatic fluorination of pyridines that are comparable to those seen with DMF. acs.org The adoption of such greener solvents is a significant step toward reducing the environmental footprint of synthesizing this compound derivatives.

Solvent-Free and Mechanochemical Synthesis:

An even more environmentally friendly approach is the complete elimination of solvents from the reaction process. Mechanochemistry, particularly ball-milling, has emerged as a powerful technique for solid-state synthesis. rsc.org This method uses mechanical force to initiate chemical reactions between solid reactants, thereby avoiding the need for potentially toxic solvents.

Recent advancements have demonstrated a solid-state, mechanochemical protocol for aromatic nucleophilic fluorination. rsc.org This technique has been shown to be effective for the fluorination of a variety of N-heteroaryl halides. rsc.org Key advantages of this approach include:

Elimination of toxic solvents: The process is entirely solvent-free, which significantly reduces waste and environmental impact. rsc.org

Energy efficiency: Reactions are often faster and can be conducted at ambient temperature, reducing energy consumption. rsc.org

Simplified purification: The absence of a solvent can simplify the work-up and purification of the final product. rsc.org

The following table summarizes a comparison between traditional and green synthesis methodologies for fluorinated pyridines:

| Feature | Traditional Synthesis (e.g., in DMF/DMSO) | Green Synthesis Methodologies |

| Solvent | High-boiling, toxic polar aprotic solvents (DMF, DMSO) | Greener alternatives (2-MeTHF, CPME, Cyrene™) or solvent-free (mechanochemistry) |

| Energy Consumption | Often requires high temperatures | Can often be performed at lower or ambient temperatures |

| Waste Generation | Generates significant solvent waste | Minimal to no solvent waste |

| Safety | Involves handling of toxic and hazardous materials | Reduced risk due to the use of safer solvents or solvent-free conditions |

| Efficiency | Generally high yields | Comparable or improved yields and reaction times |

Catalytic Approaches:

While direct catalytic green methods for the synthesis of this compound are still an emerging area, the broader field of fluorination chemistry is seeing significant advances in catalysis. The development of efficient catalysts could lead to milder reaction conditions, lower energy input, and higher selectivity, all of which are tenets of green chemistry. For instance, advancements in palladium-catalyzed fluorination reactions show promise for operating under mild conditions. dovepress.com The application of such catalytic systems to the synthesis of this compound could further enhance its sustainability profile.

Analytical Characterization and Spectroscopic Methods in Research

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are fundamental to the structural determination of 3-Cyano-2-fluoropyridine, with Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each offering unique insights into its molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for probing the atomic connectivity and chemical environment of the nuclei within the molecule.

¹H NMR: In the proton NMR spectrum, the hydrogens on the pyridine (B92270) ring exhibit characteristic chemical shifts and coupling patterns that are influenced by the electron-withdrawing effects of the cyano and fluoro substituents.

¹³C NMR: The carbon-13 NMR spectrum provides information on each carbon atom in the molecule. The carbon atoms directly attached to the electronegative fluorine and the cyano group show distinct downfield shifts. For instance, in related fluorinated pyridine rings, carbons bonded to fluorine can appear in the range of approximately 140–160 ppm. The cyano carbon typically resonates around 110–120 ppm.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds due to its high sensitivity and wide chemical shift range. wikipedia.orgthermofisher.com The single fluorine atom in this compound gives rise to a specific resonance, and its coupling with adjacent protons can provide further structural confirmation. The chemical shift is sensitive to the electronic environment, making it a valuable tool for confirming the identity of the compound.

Infrared (IR) Spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by a sharp and intense absorption band for the nitrile (C≡N) stretching vibration, typically observed in the region of 2240–2220 cm⁻¹ for aromatic nitriles. spectroscopyonline.com The carbon-fluorine (C-F) bond also exhibits a characteristic stretching vibration.

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum confirms the molecular weight of this compound (122.10 g/mol ). ossila.comcymitquimica.com The fragmentation pattern, resulting from the ionization and subsequent breakdown of the molecule, can offer clues about its structural components. Common fragmentation pathways for aromatic compounds may be observed.

Table 1: Spectroscopic Data for this compound

| Technique | Key Feature | Observed Range/Value |

| ¹³C NMR | Cyano Carbon (C≡N) | ~110–120 ppm |

| Fluorine-substituted Carbon | ~140–160 ppm | |

| IR Spectroscopy | Nitrile (C≡N) Stretch | 2240–2220 cm⁻¹ |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While a specific crystal structure for this compound is not widely reported in publicly available literature, analysis of related cyanopyridine derivatives by single-crystal X-ray diffraction has been instrumental in confirming their regiochemistry and understanding intermolecular interactions. ossila.com Such studies on analogous compounds reveal how molecules pack in the crystal lattice and can identify non-covalent interactions like hydrogen bonding involving the cyano group. For this compound, this technique would provide unambiguous confirmation of its planar pyridine ring and the spatial relationship between the cyano and fluoro substituents.

Advanced Chromatography Techniques for Purity and Reaction Monitoring

Advanced chromatography techniques are essential for assessing the purity of this compound and for monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a widely used method for separating, identifying, and quantifying components in a mixture. For fluorinated pyridine derivatives, reversed-phase HPLC is often employed. The purity of this compound is typically reported to be greater than 95%, as determined by HPLC. advatechgroup.com The choice of column, mobile phase, and detector (e.g., UV) is optimized to achieve good separation from starting materials, byproducts, and other impurities.

Future Research Perspectives and Challenges

Development of Highly Stereoselective and Enantioselective Syntheses

A significant frontier in the chemistry of 3-cyano-2-fluoropyridine lies in the development of synthetic methods that afford precise control over stereochemistry. While some stereoselective reactions involving this compound have been reported, such as the formation of substituted trans-cyclopropanes, the broader field of enantioselective synthesis remains largely unexplored. researchgate.net Future research should focus on designing chiral catalysts and reagents that can introduce stereocenters with high fidelity into molecules derived from this compound.

Key research objectives in this area include:

Asymmetric Catalysis: Developing novel chiral transition metal catalysts or organocatalysts for reactions such as asymmetric hydrogenations, cyclizations, and cross-coupling reactions involving this compound derivatives.

Chiral Auxiliaries: Investigating the use of removable chiral auxiliaries to direct stereoselective transformations on the pyridine (B92270) ring or its substituents.

Enzyme-Catalyzed Reactions: Exploring the potential of biocatalysts, such as enzymes, to perform highly enantioselective modifications of this compound, offering a greener alternative to traditional chemical methods.

Achieving high levels of stereoselectivity and enantioselectivity is crucial for the synthesis of complex, biologically active molecules where specific stereoisomers are required for desired therapeutic effects.

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the this compound core is central to its utility as a chemical building block. While existing methods have proven effective, there is a continuous need for more efficient, versatile, and selective catalytic systems. Future research will likely move beyond traditional palladium-catalyzed cross-coupling reactions to explore a wider range of catalytic transformations.

Promising areas for investigation include:

Transition-Metal-Free Catalysis: Expanding on protocols like the use of pyridylsulfonium salts for transition-metal-free coupling to create functionalized bipyridines. researchgate.net This approach avoids the cost and potential toxicity associated with heavy metals.

Photoredox Catalysis: Utilizing visible-light-mediated photoredox catalysis to enable novel bond formations and functionalizations under mild reaction conditions. This could open up new reaction pathways that are inaccessible through traditional thermal methods.

C-H Activation: Developing catalytic systems that can directly functionalize the C-H bonds of the pyridine ring, providing a more atom-economical approach to creating complex derivatives.

Copper-Catalyzed Reactions: Further exploring copper-catalyzed reactions, such as the amination with reagents like CuI, to introduce diverse functionalities onto the pyridine scaffold.

The discovery of novel catalytic systems will not only expand the synthetic toolbox for this compound but also enable the construction of more complex and diverse molecular architectures.

Expansion into Supramolecular Chemistry and Nanomaterials Research

The unique electronic properties of this compound, stemming from the electron-withdrawing nature of the cyano and fluoro groups, make it an attractive candidate for applications in materials science. Future research should aim to incorporate this moiety into larger, functional systems such as supramolecular assemblies and nanomaterials.

Potential research directions include:

Organic Electronics: Designing and synthesizing novel organic semiconductors, emitters for organic light-emitting diodes (OLEDs), and components for photovoltaic devices that incorporate the this compound unit to tune electronic properties.

Fluorescent Probes and Sensors: Developing fluorescent molecules based on scaffolds containing this compound for sensing applications, potentially leading to aggregation-induced emission (AIE) fluorophores. researchgate.net

Nanoparticle Functionalization: Investigating the interaction of this compound derivatives with nanoparticles, such as titanium dioxide (TiO2), to modify their surface properties and create new hybrid materials for catalysis or imaging. researchgate.net

Crystal Engineering: Studying the non-covalent interactions of this compound to control the packing of molecules in the solid state, leading to the design of materials with desired physical properties, such as nonlinear optics.

By expanding its application into these advanced material domains, the value of this compound as a high-performance chemical can be significantly enhanced.

Integrated Computational-Experimental Approaches for Rational Design